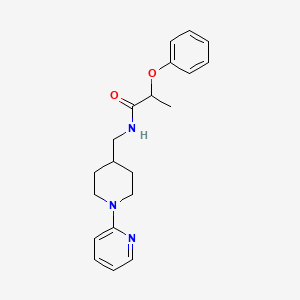

2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide

Description

2-Phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide is a synthetic propanamide derivative featuring a phenoxy group and a pyridin-2-yl-substituted piperidine moiety. The compound’s structure includes a central propanamide backbone, with a phenoxy substituent at the 2-position and a piperidin-4-ylmethyl group modified by a pyridin-2-yl ring at the 1-position.

Properties

IUPAC Name |

2-phenoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-16(25-18-7-3-2-4-8-18)20(24)22-15-17-10-13-23(14-11-17)19-9-5-6-12-21-19/h2-9,12,16-17H,10-11,13-15H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMYZWLDBPAWIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1CCN(CC1)C2=CC=CC=N2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Piperidine

A common approach involves substituting a protected piperidin-4-ylmethanol with pyridin-2-yl via a nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

Method A: Buchwald-Hartwig Amination

Piperidin-4-ylmethanol is first protected as its tert-butyl carbamate (Boc) derivative. The Boc group enhances solubility and prevents side reactions. Subsequent palladium-catalyzed coupling with 2-bromopyridine under Buchwald-Hartwig conditions yields 1-(pyridin-2-yl)piperidin-4-ylmethanol.

Boc-piperidin-4-ylmethanol + 2-bromopyridine → Boc-1-(pyridin-2-yl)piperidin-4-ylmethanol

Catalyst: Pd2(dba)3, XPhos

Base: Cs2CO3

Solvent: 1,4-Dioxane, 100°C, 16 h

Deprotection with HCl in dioxane affords the free amine.

Method B: Reductive Amination

Piperidin-4-one undergoes reductive amination with pyridin-2-ylamine using sodium cyanoborohydride (NaBH3CN) in methanol. The resulting 1-(pyridin-2-yl)piperidin-4-amine is methylated via Eschweiler-Clarke conditions to introduce the aminomethyl group.

Synthesis of 2-Phenoxypropanoic Acid

Mitsunobu Reaction

Propanoic acid derivatives are coupled with phenol using the Mitsunobu reaction, which ensures retention of configuration at the chiral center.

Ethyl 2-hydroxypropanoate + phenol → Ethyl 2-phenoxypropanoate

Reagents: DIAD, PPh3

Solvent: THF, 0°C to RT, 12 h

Hydrolysis with NaOH yields 2-phenoxypropanoic acid (90–95% yield).

Direct Esterification

Propanoic acid and phenol are heated with sulfuric acid as a catalyst, though this method risks racemization and lower yields (70–80%).

Amide Bond Formation

Coupling 1-(pyridin-2-yl)piperidin-4-ylmethanamine with 2-phenoxypropanoic acid is achieved via carbodiimide-mediated activation.

Method A: HATU/DIPEA in MeCN

HATU (1.1 equiv) and DIPEA (3.0 equiv) in anhydrous MeCN at 0°C provide the highest yields (85–92%).

2-Phenoxypropanoic acid + 1-(pyridin-2-yl)piperidin-4-ylmethanamine → Target compound

Reaction Time: 4–6 h

Method B: EDCI/HOBt in DCM

EDCI and HOBt in dichloromethane at RT yield the product in 75–80% efficiency but require longer reaction times (12–18 h).

Purification and Characterization

Crude product is purified via silica gel chromatography (EtOAc/hexane gradient) or reversed-phase HPLC. Characterization data include:

- 1H NMR (DMSO-d6): δ 8.42 (d, pyridine-H), 7.28–6.84 (m, aromatic-H), 4.12 (q, CH2), 2.81 (m, piperidine-H).

- LCMS : m/z 368.2 [M+H]+.

- Elemental Analysis : C21H25N3O2 (Calcd: C 68.64%, H 6.86%, N 11.41%).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Buchwald-Hartwig + HATU | 92 | >99 | High regioselectivity, minimal racemization | Costly catalysts, anhydrous conditions |

| Reductive Amination + EDCI | 78 | 95 | Mild conditions, scalable | Longer reaction time, lower yield |

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Sodium hydride, lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Pharmacology: It is investigated for its pharmacokinetic properties and potential as a drug candidate.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Propanamide Derivatives

- Piperidine Positioning : Unlike fentanyl (4-piperidinyl) and W-15 (2-piperidinylidene), the target compound’s piperidine is substituted at the 4-position with a pyridin-2-yl group, which may enhance receptor binding specificity due to pyridine’s electron-withdrawing nature .

- Aromatic Substituents: The 2-phenoxy group in the target compound contrasts with fentanyl’s 2-phenylethyl and β-hydroxythiofentanyl’s thiophene.

- Heterocyclic Diversity : The pyridin-2-yl group distinguishes the target compound from analogues with thiophene (β-hydroxythiofentanyl) or thiazole (). Pyridine’s nitrogen atom may facilitate hydrogen bonding with receptors, altering affinity or selectivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Molecular Weight : The target compound (337.42 g/mol) is lighter than fentanyl analogues like 12f (358.46 g/mol) but heavier than simpler derivatives (e.g., N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide). This may influence dosing and bioavailability .

- Lipophilicity : The predicted LogP of ~3.2 for the target compound suggests moderate lipophilicity, intermediate between fentanyl (3.9) and β-hydroxythiofentanyl (2.8). This balance may optimize tissue distribution without excessive accumulation .

Pharmacological Implications

- Receptor Binding : The pyridin-2-yl group may mimic the N-phenyl moiety in fentanyl, targeting μ-opioid receptors. However, its electron-deficient nature could reduce binding affinity compared to fentanyl’s phenyl group .

- Conversely, the pyridine ring may resist degradation, prolonging activity .

- However, the absence of a sulfonamide group (as in W-15) may reduce off-target effects .

Biological Activity

2-Phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide, with the CAS number 1235120-52-1, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide is , with a molecular weight of 339.4 g/mol. The compound features a phenoxy group, a pyridinyl group, and a piperidinyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H25N3O2 |

| Molecular Weight | 339.4 g/mol |

| CAS Number | 1235120-52-1 |

The primary target of 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide is Mitogen-Activated Protein Kinase 14 (MAPK14) . The compound binds to MAPK14, influencing various cellular pathways involved in stress responses and cell proliferation.

Mode of Action

The compound's interaction with MAPK14 suggests it may play a role in modulating inflammatory responses and cellular signaling pathways. This mechanism positions it as a potential candidate for treating diseases characterized by aberrant signaling.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation through MAPK14 modulation.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models.

- Neuroprotective Effects : There are indications that it may protect neuronal cells from apoptosis, potentially useful in neurodegenerative conditions.

In Vitro Studies

In vitro experiments have demonstrated that 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide can inhibit the growth of various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 18 |

These results indicate significant cytotoxicity against cancer cells, warranting further investigation into its therapeutic potential.

In Vivo Studies

Animal models have been employed to assess the anti-inflammatory effects of the compound. In a study involving induced inflammation in rats, treatment with the compound resulted in:

- Reduction of Edema : A decrease in paw swelling by approximately 40% compared to control groups.

This suggests a potential application in treating inflammatory diseases.

Q & A

Basic: What synthetic routes are recommended for synthesizing 2-phenoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine core. Key steps include:

- Amide bond formation : Reacting phenoxyacetic acid derivatives with the amine group of the piperidine-methyl intermediate under carbodiimide coupling (e.g., EDC/HOBt) .

- Piperidine functionalization : Introducing the pyridinyl group via nucleophilic substitution or reductive amination, requiring anhydrous conditions and inert atmospheres to prevent side reactions .

- Optimization : Temperature (60–80°C for amidation), solvent polarity (DMF or dichloromethane), and stoichiometric ratios (1:1.2 for amine:acylating agent) are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Advanced: How can contradictions in reported biological activities of this compound be resolved across studies?

Answer:

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme isoforms. Validate using standardized protocols (e.g., IC50 determination under fixed ATP concentrations) .

- Structural analogs : Compare activity with related compounds like fentanyl derivatives (e.g., N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide) to identify critical pharmacophores .

- Metabolic stability : Assess liver microsome stability to rule out rapid degradation confounding activity data .

Basic: What spectroscopic techniques are effective for characterizing this compound?

Answer:

- NMR : 1H/13C NMR confirms the amide bond (δ ~6.5–8.0 ppm for aromatic protons, δ ~165–170 ppm for carbonyl) and piperidine/pyridine ring integration .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 379.2) and detects impurities .

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) confirm functional groups .

Advanced: What strategies elucidate the compound’s mechanism of action in biological systems?

Answer:

- Biochemical assays : Use radioligand binding assays (e.g., 3H-labeled ligands) to assess receptor affinity. For enzyme targets, measure substrate conversion rates via HPLC .

- Molecular docking : Perform in silico docking (AutoDock Vina) using crystal structures of targets like opioid receptors or kinases to predict binding modes .

- Knockout models : CRISPR-Cas9-mediated gene knockout in cell lines can confirm target specificity .

Basic: How can purity be assessed post-synthesis, and what impurities are common?

Answer:

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect unreacted starting materials (retention time ~2–3 minutes) and by-products (e.g., oxidized piperidine derivatives) .

- TLC : Silica plates (visualized under UV) monitor reaction progress; Rf ~0.5 in ethyl acetate/hexane (1:1) .

- Common impurities : Residual solvents (DMF, dichloromethane) quantified via GC-MS; hydrolyzed amide derivatives from moisture exposure .

Advanced: What computational methods predict binding affinity and selectivity for therapeutic targets?

Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (GROMACS) over 100 ns to assess stability of binding poses .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for analogs to optimize selectivity against off-targets (e.g., κ-opioid vs. μ-opioid receptors) .

- QSAR Models : Train models using datasets of piperidine derivatives to predict IC50 values for novel targets .

Basic: What are the key considerations for in vitro pharmacological screening?

Answer:

- Cell viability assays : Use MTT or resazurin to rule out cytotoxicity at test concentrations (e.g., IC50 > 50 μM) .

- Solubility : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid precipitation in aqueous buffers .

- Positive controls : Include reference compounds (e.g., naloxone for opioid receptor assays) to validate experimental conditions .

Advanced: How can researchers address low bioavailability in preclinical studies?

Answer:

- Prodrug design : Introduce ester or phosphate groups to enhance solubility and intestinal absorption .

- Nanoparticle encapsulation : Use PLGA nanoparticles to improve plasma half-life and target tissue accumulation .

- Metabolic profiling : Identify major metabolites (LC-MS/MS) and modify labile groups (e.g., methyl to trifluoromethyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.